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Compound of Interest

Compound Name: JKE-1716

Cat. No.: B15623901

Disclaimer: No publicly available information could be found for a compound designated "JKE-
1716." The following document has been generated using a model compound to serve as an
in-depth technical guide and template for a preliminary toxicity profile, adhering to the user's
specified format and requirements.

Introduction

This document outlines the preliminary non-clinical toxicity profile of a model therapeutic
compound. The primary objective of these studies is to characterize potential adverse effects
following single and repeated-dose administration.[1][2][3] This profile includes an evaluation of
acute toxicity, repeat-dose toxicity, genotoxicity, and safety pharmacology to support initial
human clinical trials.[4] The data presented herein are crucial for identifying potential target
organs of toxicity, determining a no-observed-adverse-effect level (NOAEL), and establishing a
safe starting dose for first-in-human studies.[1][3][4]

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after
the administration of a single dose of a substance.[5][6] These studies are fundamental in
determining the intrinsic toxicity of a compound and in aiding the selection of doses for repeat-
dose studies.[7]

Data Presentation: Single-Dose Oral Toxicity
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Species Sex
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(mglkg)
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LD50

(mglkg)
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Male
Dawley Rat
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14 days

No
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significant
clinical
signs of
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were
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dose level.
Gross
pathology
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necropsy
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no
treatment-
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> 2000

Sprague-
Dawley Rat
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1000, 2000
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were
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dose level.
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at
necropsy
revealed
no
treatment-
related
abnormaliti

es.

No
mortality.
Emesis
was
observed
in1of2
dogs at

Beagle 0, 250, 1000

Male 2 14 days > 1000

Dog 500, 1000 mg/kg
within 1
hour of
dosing. No
other
clinical
signs were

noted.

Beagle Female 2 0, 250, 14 days No > 1000

Dog 500, 1000 mortality.
Emesis
was
observed
in1of2
dogs at
1000
mg/kg
within 1
hour of
dosing. No

other
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clinical
signs were

noted.

Experimental Protocol: Acute Oral Toxicity Study

The acute oral toxicity was evaluated in Sprague-Dawley rats and Beagle dogs.

¢ Test System: Healthy, young adult Sprague-Dawley rats (8-10 weeks old) and Beagle dogs
(6-9 months old).

o Dose Administration: The compound was administered once by oral gavage.[5] Animals were
fasted overnight prior to dosing.

e Observations: Animals were observed for mortality, clinical signs of toxicity, and behavioral
changes continuously for the first 4 hours post-dosing and then daily for 14 days.[5] Body
weights were recorded prior to dosing and on days 7 and 14.

o Pathology: All animals were subjected to a gross necropsy at the end of the 14-day
observation period.[8]
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Workflow for the acute oral toxicity study.
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Repeat-Dose Toxicity

Repeat-dose toxicity studies aim to identify adverse effects following prolonged exposure and

to establish a dose-response relationship.[1][2] These studies are critical for determining the

NOAEL.

Data Presentation: 28-Day Oral Toxicity in Rats

. High Dose
Control (0 Low Dose (50 Mid Dose (150
Parameter (450
mgl/kg/day) mgl/kg/day) mglkg/day)
mgl/kg/day)
Clinical N N B Salivation post-
_ No abnormalities ~ No abnormalities ~ No abnormalities _
Observations dosing
Male: 120 + Male: 118 + Male: 105 +
Body Weight Male: 115 +

Gain (g, Day 28)

10Female: 85 +
8

12Female: 83 +
7

9Female: 81 + 9

11Female: 75 +

Slight decrease

Hematology WNL WNL WNL in RBC, HGB,
HCT

Clinical Increased ALT,

_ WNL WNL WNL
Chemistry AST
_ Increased liver

Organ Weights WNL WNL WNL )
weight
Centrilobular

Histopathology No findings No findings No findings hepatocellular
hypertrophy

NOAEL

- - 150 -
(mg/kg/day)

WNL: Within Normal Limits; RBC: Red Blood Cell Count; HGB: Hemoglobin; HCT: Hematocrit;
ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase. *p < 0.05 vs. control.

Experimental Protocol: 28-Day Oral Toxicity Study
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Test System: Sprague-Dawley rats (5 males and 5 females per group).[9]

Dose Administration: The compound was administered daily via oral gavage for 28
consecutive days.[9]

In-life Evaluations: Daily clinical observations, weekly body weight and food consumption
measurements.

Terminal Procedures: At the end of the 28-day period, animals were euthanized. Blood
samples were collected for hematology and clinical chemistry analysis. A full necropsy was
performed, and major organs were weighed. Tissues were preserved for histopathological
examination.
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Workflow for the 28-day repeat-dose toxicity study.

Genotoxicity

Genotoxicity assays are conducted to detect compounds that can induce genetic damage
through various mechanisms.[10] A standard battery of in vitro tests is typically performed.

Data Presentation: In Vitro Genotoxicity
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Concentration Metabolic
Assay Test System L. Result
Range Activation (S9)

S. typhimurium

Bacterial (TA98, TA100,
10 - 5000 p ) ) ]
Reverse TA1535, TA1537) olat With and Without  Negative
ate
Mutation (Ames) & E. coli (WP2 aP
UvrA)
i Human
In Vitro ] ] ] ]
] peripheral blood 1-100 uM With and Without  Negative
Micronucleus
lymphocytes
Mouse
L5178Y/TK+/- _ . .
Lymphoma I 5-200 uM With and Without  Negative
cells
(MLA)

Experimental Protocols

o Bacterial Reverse Mutation Assay (Ames Test): This test evaluates the ability of the
compound to induce reverse mutations at selected loci of several bacterial strains.[10][11]
The compound was tested with and without a metabolic activation system (S9 fraction).

e In Vitro Micronucleus Test: This assay detects chromosomal damage in human lymphocytes
by identifying micronuclei in the cytoplasm of interphase cells.[12] The test was performed
with and without S9 metabolic activation.

e Mouse Lymphoma Assay (MLA): This assay detects gene mutations and chromosomal
aberrations in mouse lymphoma L5178Y cells.[10]
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Logical relationship of in vitro genotoxicity assays.

Safety Pharmacology

Safety pharmacology studies are designed to investigate potential adverse effects on vital
physiological functions.[13][14] The core battery of tests focuses on the cardiovascular, central
nervous, and respiratory systems.[15]

Data Presentation: Core Battery Safety Pharmacology
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System Assay Species Doses (mg/kg) Key Findings
IC50 > 100 pM.
) No significant
] hERG Channel In vitro (HEK293 0.1, 1, 10, 100 o
Cardiovascular inhibition of the
Assay cells) UM )
hERG potassium
channel.
No adverse
effects on blood
Cardiovascular Telemetry Beagle Dog 25,75, 250 pressure, heart
rate, or ECG
parameters.
No treatment-
related effects on
Irwin Screen / )
behavior,
Functional )
Central Nervous ) Rat 50, 150, 450 autonomic
Observational )
function, or
Battery (FOB) )
sensorimotor
responses.
No adverse
) Whole Body effects on
Respiratory Rat 50, 150, 450 )
Plethysmography respiratory rate

or tidal volume.

Experimental Protocols

» hERG Assay: The potential for the compound to inhibit the hERG potassium channel was

assessed using patch-clamp electrophysiology in HEK293 cells.

o Cardiovascular Telemetry: Conscious, telemetered Beagle dogs were administered single

oral doses of the compound. Blood pressure, heart rate, and ECG were continuously

monitored.

e Irwin Screen/FOB: Rats were administered single oral doses and observed for a

comprehensive set of behavioral and physiological parameters at multiple time points.
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e Whole Body Plethysmography: Conscious, unrestrained rats were placed in
plethysmography chambers to measure respiratory function following single oral doses.

Conclusion

Based on this preliminary toxicity profile, the model compound demonstrates a low order of
acute toxicity. The No-Observed-Adverse-Effect Level (NOAEL) in a 28-day rat study was
determined to be 150 mg/kg/day, with reversible liver effects observed at the highest dose. The
compound did not show any evidence of genotoxic potential in a standard in vitro battery.
Furthermore, core safety pharmacology studies revealed no adverse effects on cardiovascular,
central nervous, or respiratory functions at anticipated therapeutic exposures. These data
support the progression of this model compound into initial clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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